molecular formula C7H6N4O2 B2382496 6-Methyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione CAS No. 72668-56-5

6-Methyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione

Cat. No.: B2382496
CAS No.: 72668-56-5
M. Wt: 178.151
InChI Key: PYUBLQHYYQQNEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione is a bicyclic heterocyclic compound featuring fused pyrazine and pyridazine rings. Its molecular formula is C₇H₆N₄O₂ (derived from the non-methylated analog C₆H₄N₄O₂ in and with an added methyl group). The compound is distinguished by a rigid bicyclic framework, two carbonyl groups at the 5 and 8 positions, and a methyl substituent at the 6-position. This methyl group enhances steric and electronic effects, influencing solubility, stability, and reactivity .

Key properties include:

  • Reactivity: The carbonyl groups enable nucleophilic attacks, facilitating diverse synthetic modifications .
  • Coordination Chemistry: The rigid structure allows selective coordination with metal ions, making it relevant in catalysis and materials science .

Properties

IUPAC Name

6-methyl-7H-pyrazino[2,3-d]pyridazine-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-11-7(13)5-4(6(12)10-11)8-2-3-9-5/h2-3H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUBLQHYYQQNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=NC=CN=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Methyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-diaminopyridine with methylglyoxal in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product’s formation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

6-Methyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex molecules and is utilized as a reagent in various chemical reactions .

Biology

  • Antimicrobial Properties : Research indicates that 6-Methyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione exhibits significant antimicrobial activity against various pathogens.
  • Anticancer Potential : Studies have shown that derivatives of this compound display cytotoxic effects against several cancer cell lines. For instance, compounds derived from it demonstrated superior potency compared to established chemotherapeutics like etoposide .

Medicine

  • Therapeutic Applications : Ongoing research is investigating the potential of this compound as a therapeutic agent for diseases such as cancer and infections. Its mechanism of action involves interaction with specific molecular targets and pathways that modulate biological activity .

Industry

  • Material Development : The compound is also explored in the development of new materials and as a catalyst in industrial processes due to its unique chemical properties .

Case Studies and Comparative Analysis

Compound NameStructureKey Features
1-Hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-oneStructureExhibits strong cytotoxic activity; different substitution pattern
Ethyl [1-(2-ethoxy-2-oxoethoxy)-5-methyl-4-oxo-7-phenyl-pyrido[3,4-d]pyridazin-3-yl]acetateStructureModified ester derivative with enhanced solubility
7-substituted pyrido[4,3-d]pyridazinesStructureVaried substituents lead to diverse biological activities

Mechanism of Action

The mechanism of action of 6-Methyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Substituent Effects

  • Methyl vs. However, it reduces polarity, which may lower solubility in polar solvents like water .
  • Methyl vs. Chlorine : Chlorine atoms in 6,7-dichloro derivatives () introduce electronegativity, enhancing electrophilic reactivity (e.g., nucleophilic aromatic substitution). In contrast, the methyl group exerts electron-donating effects, stabilizing the ring system .
  • Amino vs. Carbonyl Groups: Diamino substituents () enable hydrogen bonding and protonation at physiological pH, whereas carbonyl groups favor metal coordination and redox activity .

Physicochemical Properties

Property 6-Methyl Derivative Non-Methylated Analog 2,3-Diphenyl Diamine 6,7-Dichloro Derivative
Molecular Weight 178.15 g/mol 164.12 g/mol 314.35 g/mol 231.96 g/mol
Solubility Low in water; moderate in DMSO Moderate in polar aprotic solvents Low in water; high in DMF Low in water; high in acetone
Thermal Stability High (decomp. >250°C) Moderate (decomp. ~200°C) High (decomp. >300°C) Very high (decomp. >300°C)
Key Reactivity Nucleophilic carbonyl attack Electrophilic aromatic substitution H-bonding and condensation Electrophilic substitution

Biological Activity

6-Methyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione (CAS No. 13480-40-5) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the compound's biological properties, including its anticancer, anti-inflammatory, and antimicrobial effects, supported by research findings and case studies.

  • Molecular Formula : C₇H₆N₄O₂
  • Molecular Weight : 178.15 g/mol
  • IUPAC Name : 6-methyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione
  • Physical Form : Powder
  • Purity : ≥ 95%

Anticancer Activity

Recent studies have highlighted the potential of 6-Methyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione as an anticancer agent. A study evaluating various pyridazine derivatives demonstrated that certain compounds exhibited significant cytotoxicity against several cancer cell lines:

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

The compound's mechanism involves inducing apoptosis in cancer cells and inhibiting cell cycle progression at the G0/G1 phase, indicating its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research on similar pyrido[2,3-d]pyridazine derivatives showed promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response:

CompoundCOX Inhibition (%)
7c82%

This dual inhibition suggests that derivatives of this compound could serve as effective anti-inflammatory agents .

Case Studies and Research Findings

  • Cytotoxic Evaluation : A study involving a series of triazolo-pyridazine derivatives found that compounds similar to 6-Methyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione exhibited moderate to high cytotoxicity against multiple cancer cell lines (A549, MCF-7). The study utilized the MTT assay to determine IC50 values and concluded that structural modifications significantly influenced biological activity .
  • Mechanistic Studies : Further investigations into the apoptotic effects revealed that treatment with certain derivatives resulted in increased apoptosis rates in A549 cells. Flow cytometry analysis indicated a dose-dependent increase in late-stage apoptosis when treated with these compounds .
  • Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing the biological activity of this class of compounds. Studies suggest that specific functional groups enhance cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthesis parameters for 6-methyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis optimization involves controlling parameters such as solvent choice (e.g., DMF for high polarity), temperature (e.g., reflux conditions for cyclization), and stoichiometric ratios of precursors like methylcyanoformimidate and diaminomonohydrochloride derivatives. For example, heating at 120°C in DMF with equimolar reactants yields crystalline products with >90% purity, as validated by elemental analysis and melting point consistency (>320°C) . Adjusting reaction time and purification techniques (e.g., recrystallization vs. column chromatography) further refines purity.

Q. How can structural characterization of this compound be performed to confirm its fused-ring system and substituent positions?

  • Methodological Answer : Utilize a combination of ¹H NMR (e.g., DMSO-d₆ solvent for solubility and signal resolution) and X-ray crystallography. The planar fused-ring system (pyrazine/imidazole) generates distinct NMR signals, such as aromatic protons at δ 7.8–8.2 ppm and methyl groups at δ 2.3–2.5 ppm. X-ray diffraction confirms spatial arrangement and hydrogen-bonding interactions critical for biological activity .

Q. What preliminary pharmacological assays are recommended to evaluate its bioactivity?

  • Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) and receptor-binding studies. Its planar structure suggests potential intercalation with DNA or protein active sites. Use fluorescence-based assays to quantify binding affinity (e.g., Kd values) and computational docking (e.g., AutoDock Vina) to predict interaction sites .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular dynamics) guide the design of derivatives with enhanced pharmacological properties?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular dynamics simulations model ligand-receptor interactions over time. For instance, modifying the methyl group to bulkier substituents may enhance hydrophobic interactions, as suggested by free-energy perturbation simulations .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Cross-validate experimental conditions (e.g., cell lines, assay pH, and solvent systems). For example, discrepancies in IC₅₀ values may arise from differential solubility in DMSO vs. aqueous buffers. Use standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm results .

Q. How can reaction fundamentals and reactor design improve scalability for gram-scale synthesis?

  • Methodological Answer : Apply kinetic modeling (e.g., Arrhenius equation for temperature dependence) and flow chemistry reactors to enhance heat/mass transfer. For example, continuous-flow systems reduce side reactions (e.g., hydrolysis of intermediates) observed in batch processes .

Q. What experimental evidence supports or challenges the hypothesis that the methyl group enhances metabolic stability?

  • Methodological Answer : Perform comparative stability studies (e.g., microsomal incubation with/without methyl substitution). LC-MS analysis of metabolites identifies degradation pathways. For instance, the methyl group may block cytochrome P450 oxidation, as seen in analogs with prolonged plasma half-lives .

Key Challenges and Recommendations

  • Synthetic Challenges : Side reactions during cyclization (e.g., dimerization) require strict temperature control .
  • Analytical Pitfalls : NMR signal overlap in D₂O may obscure proton assignments; use deuterated DMSO for clarity .
  • Biological Relevance : Prioritize target-specific assays over broad screens to align with drug discovery pipelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.